2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
CAS No.: 1232691-23-4
Cat. No.: VC2663373
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1232691-23-4 |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H19NO4/c21-17-15-8-2-1-7-14(15)16(18(22)23)19(9-3-4-10-19)20(17)12-13-6-5-11-24-13/h1-2,5-8,11,16H,3-4,9-10,12H2,(H,22,23) |
| Standard InChI Key | POZIYBSVYVDVDW-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)O |
| Canonical SMILES | C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)O |
Introduction
Synthesis and Preparation
While specific synthesis protocols for 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation and cyclization reactions. For instance, related spiroisoquinoline derivatives might be synthesized through reactions involving aromatic aldehydes and appropriate precursors under acidic or basic conditions.
Biological Activity
Although specific biological activity data for 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is not available, compounds within the spiroisoquinoline class have shown potential in various therapeutic areas, including anticancer and neuroprotective activities. The presence of a furyl group could enhance certain biological properties due to its electron-rich nature and ability to participate in π-π interactions with biological targets.
Comparison with Related Compounds
A related compound, 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid, has a molecular formula of C20H21NO4 and a molecular weight of 339.4 g/mol . This compound differs by having a cyclohexane ring instead of a cyclopentane ring, which could affect its pharmacokinetic and pharmacodynamic properties.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Cyclopentane Derivative | C19H19NO4 | 325.4 g/mol |
| Cyclohexane Derivative | C20H21NO4 | 339.4 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume